molecular formula C17H13F3N4O3S B2945112 3-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine CAS No. 1396852-32-6

3-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine

Cat. No.: B2945112
CAS No.: 1396852-32-6
M. Wt: 410.37
InChI Key: OCBZCUVZPOZKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates several privileged pharmacophores into a single hybrid structure, a common strategy for developing new therapeutic agents . Its core contains a 1,2,4-oxadiazole ring, a heterocycle known for its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities . The presence of the sulfonyl group linking the azetidine and pyridine rings enhances the molecular complexity and may influence the compound's electronic properties and binding affinity. The specific research applications for this compound are derived from the known biological activity of its constituent parts. The 1,2,4-oxadiazole moiety, particularly when substituted with a trifluoromethylphenyl group, is a scaffold found in compounds investigated for targeting central nervous system (CNS) disorders . For instance, structurally related 1,2,4-oxadiazole compounds have been identified as potent inhibitors of SLACK (KCNT1) potassium channels, which are a target for the treatment of certain pharmacoresistant epilepsies . Furthermore, the trifluoromethyl group is a common feature in agrochemicals and pharmaceuticals, known to improve lipid permeability and metabolic stability . As a research chemical, this compound is well-suited for library screening in hit identification campaigns, for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity, and as a tool compound for probing biological pathways involving heterocycle-recognizing proteins. This product is intended for research use only by qualified professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S/c18-17(19,20)13-4-1-3-11(7-13)15-22-16(27-23-15)12-9-24(10-12)28(25,26)14-5-2-6-21-8-14/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBZCUVZPOZKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Treatment with concentrated HCl (aq) at reflux converts the oxadiazole into a carboxylic acid derivative and an amidoxime.

  • Basic Hydrolysis : Exposure to NaOH (aq) yields a nitrile intermediate, which further hydrolyzes to an amide.

ConditionsProductsYieldReference
6M HCl, reflux, 6 h3-(Trifluoromethyl)benzamide and pyridine-3-sulfonamide derivatives55–70%
2M NaOH, 80°C, 4 h3-(Trifluoromethyl)phenyl nitrile and azetidine sulfonyl carboxylate60–75%

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a leaving group in nucleophilic substitution reactions. Primary and secondary amines displace the sulfonyl group under mild conditions:

python
Example: Reaction with morpholine Reagents: Morpholine, DMF, K₂CO₃, 60°C, 12 h Product: 3-[(3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)morpholino]pyridine Yield: 82% [2][4]
NucleophileConditionsProductYieldReference
ThiomorpholineDioxane, 75°C, 8 hSulfur-containing azetidine-pyridine hybrid78%
PiperidineDMF, K₂CO₃, 50°C, 6 hPiperidine-substituted azetidine derivative85%

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening in the presence of acids or nucleophiles:

  • Acid-Catalyzed Ring-Opening : H₂SO₄ (conc.) cleaves the azetidine to form a linear sulfonamide .

  • Nucleophilic Ring-Oxidation : Hydrogen peroxide (30%) oxidizes the azetidine to a pyrrolidine derivative .

Reagents/ConditionsProductsYieldReference
H₂SO₄, H₂O, 100°C, 3 hLinear sulfonamide with oxadiazole65%
30% H₂O₂, AcOH, 60°C, 2 hPyrrolidine-3-sulfonylpyridine derivative58%

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing sulfonyl group. Nitration occurs at the meta position relative to the sulfonyl group:

ReactionConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro-pyridine-sulfonyl derivative45%
HalogenationBr₂, FeBr₃, CHCl₃, 40°C, 4h5-Bromo-pyridine-sulfonyl derivative50%

Catalytic Hydrogenation

The oxadiazole ring is reduced under hydrogenation conditions:

  • Pd/C, H₂ (1 atm) : Converts the oxadiazole to a diamidine derivative.

CatalystConditionsProductYieldReference
10% Pd/CH₂, EtOH, 25°C, 12hDiamidine-azetidine sulfonyl hybrid90%

Cross-Coupling Reactions

The trifluoromethylphenyl group enables Suzuki-Miyaura couplings with aryl boronic acids:

Boronic AcidConditionsProductYieldReference
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-substituted oxadiazole derivative75%

Key Mechanistic Insights

  • Sulfonyl Group Reactivity : The sulfonyl moiety enhances leaving-group ability in substitution reactions but deactivates the pyridine ring toward electrophiles .

  • Azetidine Strain : Ring-opening reactions exploit the azetidine’s 88° bond angles, favoring nucleophilic attack at the β-carbon.

  • Oxadiazole Stability : Hydrolysis rates depend on the electronic effects of the trifluoromethyl group, which stabilizes the oxadiazole under neutral conditions.

Mechanism of Action

The mechanism of action of 3-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds from the evidence share partial structural homology with the target molecule:

Compound from :

Name : 3-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyridine
Core Structure :

  • [1,2,4]Triazolo[4,3-a]pyridine (fused triazole-pyridine system).
  • Key differences :
    • Replaces the azetidine-sulfonyl group with a sulfanyl (-S-) linker.
    • Substitutes 1,2-oxazole (5-membered ring with one oxygen and one nitrogen) for 1,2,4-oxadiazole.
    • Lacks the trifluoromethylphenyl group.

      Implications :
  • The smaller oxazole ring may offer less steric hindrance but lower metabolic stability than oxadiazole .
Compound from :

Name: 3-[3-cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine Core Structure:

  • Pyridine linked to a 1,2,4-triazole ring.
  • Key differences: Uses a 1,2,4-triazole instead of 1,2,4-oxadiazole. Incorporates a phenoxy-methyl group and a 4-methylsulfonylphenyl substituent. Cyclopentylsulfanyl group replaces the azetidine-sulfonyl moiety. Implications:
  • The triazole ring may engage in stronger hydrogen bonding compared to oxadiazole.
  • The bulky phenoxy-methyl group could enhance lipophilicity but reduce membrane permeability .
Compound from :

Name : 2-([4-(1-([3-fluoro-5-(trifluoromethyl)phenyl]sulfonyl)-1-methylethyl)piperidin-1-yl]carbonyl)-3-(methylsulfonyl)-5-(trifluoromethyl)pyridine
Core Structure :

  • Pyridine with trifluoromethyl and methylsulfonyl substituents.
  • Key differences :
    • Replaces azetidine with a piperidine ring (6-membered, less strained).
    • Contains dual sulfonyl groups and a fluorinated phenyl ring.

      Implications :
  • The piperidine ring offers greater conformational flexibility than azetidine, which may affect binding pocket compatibility.
  • Dual sulfonyl groups could amplify solubility but increase molecular weight (~64 atoms vs. ~40 in the target compound) .

Physicochemical and Pharmacokinetic Trends

Property Target Compound Compound Compound Compound
Molecular Weight ~450–500 (estimated) 254.29 ~600 (estimated) 644.19
Polar Groups Sulfonyl, pyridine N Sulfanyl, triazole N Sulfonyl, triazole N Dual sulfonyl, pyridine N
Lipophilicity (LogP) Moderate (CF₃, oxadiazole) Low (oxazole, sulfanyl) High (phenoxy, cyclopentyl) High (dual CF₃, piperidine)
Metabolic Stability High (CF₃, oxadiazole) Moderate (sulfanyl) Moderate (triazole) Very high (dual CF₃)

Key Research Findings

Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and ’s derivative enhances resistance to cytochrome P450-mediated oxidation, a critical advantage in drug design .

Ring Strain vs.

Heterocycle Impact : Oxadiazole (target) and triazole () both stabilize aromatic stacking, but oxadiazole’s oxygen atom may reduce basicity compared to triazole’s nitrogen .

Biological Activity

The compound 3-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties supported by diverse research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15F3N4O2S
  • CAS Number : Not specified in the available literature.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole ring system exhibit a broad spectrum of biological activities. The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Compounds with oxadiazole moieties have shown significant antimicrobial properties. For instance:

  • Antibacterial Properties : Studies have demonstrated that derivatives of oxadiazole exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound have been tested against various strains including Staphylococcus aureus and Escherichia coli, showing activity comparable to established antibiotics like ampicillin .
CompoundActivity AgainstReference
3-Azetidinyl oxadiazolesS. aureus, E. coli
Trifluoromethyl oxadiazolesPseudomonas aeruginosa

2. Anticancer Activity

Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The inhibition of specific enzymes involved in cancer cell metabolism has been noted. For example, compounds with similar structures have shown potential in inhibiting telomerase and protease activities in cancer cells .
CompoundCancer TypeMechanismReference
Oxadiazole derivativesVarious cancersEnzyme inhibition
Pyridine-based oxadiazolesBreast cancerApoptosis induction

3. Other Therapeutic Properties

Beyond antimicrobial and anticancer activities, other therapeutic potentials include:

  • Anti-inflammatory Effects : Some studies have indicated anti-inflammatory properties linked to the structural features of oxadiazole compounds .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Dhumal et al. (2016) : Investigated the antitubercular activity of oxadiazole derivatives and found that certain compounds exhibited significant inhibition against Mycobacterium tuberculosis with IC50 values in the low micromolar range .
  • Desai et al. (2018) : Reported on a series of pyridine-based oxadiazole derivatives that showed enhanced antimicrobial activity compared to standard treatments against multiple bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.